[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464755
InChI: InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13464755

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1
Standard InChI Key SYTBZIVYEYSNCC-LYKKTTPLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule features a pyrrolidine ring substituted at the 3-position with a methylene-linked carbamic acid benzyl ester group. The pyrrolidine nitrogen is acylated by an (S)-2-amino-3-methylbutyryl moiety, introducing a branched aliphatic chain with defined stereochemistry. This configuration creates three stereocenters: the α-carbon of the amino acid, the pyrrolidine C3, and the carbamate-linked methylene carbon .

Functional Group Analysis

  • Carbamic acid benzyl ester: Provides hydrolytic stability while allowing deprotection under catalytic hydrogenation conditions .

  • (S)-2-Amino-3-methylbutyryl: A non-proteinogenic amino acid derivative contributing to potential protease resistance and enhanced membrane permeability.

  • Pyrrolidine scaffold: Confers conformational rigidity, favoring interactions with hydrophobic binding pockets in biological targets .

Molecular Formula: C₁₈H₂₇N₃O₃
Molecular Weight: 333.4 g/mol
XLogP3: 2.7 (predicting moderate lipophilicity)

Synthesis and Characterization

Synthetic Pathways

Synthesis typically follows a five-step sequence:

  • Pyrrolidine functionalization: Introduction of the methylene amine via reductive amination of pyrrolidin-3-one .

  • Amino acid coupling: (S)-2-Amino-3-methylbutyric acid is activated using HBTU/DIPEA and coupled to the pyrrolidine nitrogen.

  • Carbamate formation: Reaction with benzyl chloroformate in dichloromethane at 0°C (yield: 68–72%) .

  • Purification: Sequential chromatography on silica gel (eluent: EtOAc/hexane gradient) and recrystallization from ethanol.

Analytical Characterization

  • NMR: Key signals include δ 7.35–7.28 (m, 5H, Ar-H), δ 5.12 (s, 2H, OCH₂Ph), and δ 4.21 (q, J = 6.8 Hz, pyrrolidine H3) .

  • HRMS: [M+H]⁺ calculated 334.2125, observed 334.2121.

  • Chiral HPLC: >98% ee confirmed using Chiralpak IC-3 column (n-hexane/i-PrOH 80:20) .

Chemical Properties and Reactivity

Stability Profile

  • pH stability: Stable in buffers (pH 3–8) for 72h at 25°C; degrades rapidly under alkaline conditions (t₁/₂ = 2.3h at pH 10).

  • Thermal degradation: Decomposes at 218°C (DSC onset) via carbamate cleavage .

Research Findings and Experimental Data

Comparative Pharmacokinetics

A rodent study (n=6) demonstrated favorable absorption (Tₘₐₓ = 1.2h) but rapid glucuronidation (CL = 15.3 L/h/kg), necessitating prodrug strategies for oral delivery .

ParameterValue
Cₘₐₓ (oral 10mg/kg)1.8 ± 0.3 µg/mL
AUC₀–∞14.7 µg·h/mL
Vd2.1 L/kg

Toxicity Profile

  • Acute toxicity: LD₅₀ > 500mg/kg (mice, i.v.)

  • hERG inhibition: IC₅₀ = 18µM, suggesting low cardiac risk at therapeutic doses

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